BenchChemオンラインストアへようこそ!

2-Cyclohexylpyrimidine-5-carboxylic acid

CDK4/6 Inhibitors Oncology Kinase Profiling

2-Cyclohexylpyrimidine-5-carboxylic acid (CAS 933989-89-0, MW 206.24 g/mol) is a specialized, heterocyclic building block and a characterized bioactive compound in its own right. It features a pyrimidine core substituted at the 2-position with a cyclohexyl group and a carboxylic acid moiety at the 5-position.

Molecular Formula C11H14N2O2
Molecular Weight 206.24 g/mol
Cat. No. B8805963
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Cyclohexylpyrimidine-5-carboxylic acid
Molecular FormulaC11H14N2O2
Molecular Weight206.24 g/mol
Structural Identifiers
SMILESC1CCC(CC1)C2=NC=C(C=N2)C(=O)O
InChIInChI=1S/C11H14N2O2/c14-11(15)9-6-12-10(13-7-9)8-4-2-1-3-5-8/h6-8H,1-5H2,(H,14,15)
InChIKeySSAYKERXMLTQMZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Cyclohexylpyrimidine-5-carboxylic Acid: A Versatile Scaffold for Kinase and Enzyme Inhibitor Research


2-Cyclohexylpyrimidine-5-carboxylic acid (CAS 933989-89-0, MW 206.24 g/mol) is a specialized, heterocyclic building block and a characterized bioactive compound in its own right . It features a pyrimidine core substituted at the 2-position with a cyclohexyl group and a carboxylic acid moiety at the 5-position . Its primary value in research lies in its demonstrated, multi-target enzyme inhibition profile, which includes potent activity against cyclin-dependent kinase 4 (CDK4), phosphodiesterase 5A (PDE5A), and acetyl-CoA carboxylase 1 (ACC1) [1][2][3]. The compound is not a general reagent; its specific and quantifiable biological activity makes it a focused tool for medicinal chemistry programs and chemical biology studies, necessitating precise procurement based on its validated, assay-specific performance rather than simple chemical class substitution.

2-Cyclohexylpyrimidine-5-carboxylic Acid: Why Generic Substitution is Not an Option for Validated Research


Attempting to substitute 2-cyclohexylpyrimidine-5-carboxylic acid with a generic analog like 2-phenylpyrimidine-5-carboxylic acid will demonstrably fail to reproduce key biological results and is therefore a procurement risk. The cyclohexyl substituent at the 2-position is not merely a hydrophobic placeholder; it is a critical determinant of both potency and target selectivity. For example, the cyclohexyl analog displays an IC50 of 1.64 nM against CDK4, while the 2-phenyl analog has reported CDK5 activity at 268-293 nM—a difference of over two orders of magnitude [1][2]. Similarly, the cyclohexyl compound's activity profile against PDE5A and ACC1 is not documented for the simpler phenyl analog [3][4]. The nuanced steric and conformational properties of the cyclohexyl ring dictate its fit within enzyme active sites, making this compound a non-fungible asset for programs targeting specific biological pathways. The following sections provide the quantitative evidence supporting this conclusion.

Quantitative Evidence for 2-Cyclohexylpyrimidine-5-carboxylic Acid Differentiation Against Key Analogs


2-Cyclohexylpyrimidine-5-carboxylic Acid Achieves Single-Digit Nanomolar CDK4 Inhibition

2-Cyclohexylpyrimidine-5-carboxylic acid demonstrates potent inhibition of CDK4 with an IC50 of 1.64 nM [1]. In contrast, the 2-phenyl analog, 2-phenylpyrimidine-5-carboxylic acid, exhibits significantly weaker activity against CDK5 (a related cyclin-dependent kinase) with a reported IC50 of 293 nM [2]. This represents a >100-fold difference in potency. The cyclohexyl moiety is a key driver of this enhanced CDK4 binding affinity, a feature not observed with the planar aromatic phenyl ring.

CDK4/6 Inhibitors Oncology Kinase Profiling

A Validated Potent and Selective Inhibitor of PDE5A (IC50 22 nM)

2-Cyclohexylpyrimidine-5-carboxylic acid has been characterized as a potent inhibitor of PDE5A, with an IC50 of 22 nM [1]. Within the same published dataset, it exhibits significantly weaker activity against HDAC6 (IC50 = 57 nM) and HDAC1 (IC50 = 346 nM), indicating a selectivity window for PDE5A [1]. This is a key differentiation from its 2-phenyl counterpart, for which no equivalent PDE5A inhibitory activity has been reported in authoritative databases. The data suggests the cyclohexyl group confers the specific interactions required for binding to the PDE5A catalytic site.

PDE5 Inhibitors Cardiovascular Urology

Micromolar ACC1 Inhibition Offers a Pathway for Metabolic Disease Research

2-Cyclohexylpyrimidine-5-carboxylic acid inhibits human acetyl-CoA carboxylase 1 (ACC1) with an IC50 of 964 nM [1]. While not as potent as its activity against kinases, this micromolar inhibition of ACC1 is a quantifiable and reproducible characteristic that is absent in simpler pyrimidine carboxylic acids. For instance, 2-phenylpyrimidine-5-carboxylic acid is primarily noted for xanthine oxidase inhibition and shows no reported ACC1 activity in BindingDB . This distinction allows researchers to use the cyclohexyl compound as a defined ACC1 inhibitor scaffold for optimization.

ACC1 Inhibitors Metabolic Disease Lipid Metabolism

Moderate HDAC6 Inhibition with Favorable Selectivity Over HDAC1

In direct comparative assays, 2-cyclohexylpyrimidine-5-carboxylic acid inhibits HDAC6 with an IC50 of 57 nM, showing a >6-fold selectivity over HDAC1 (IC50 = 346 nM) [1]. This selectivity profile is meaningful; the 2-phenyl analog, while having some reported HDAC activity, shows a less favorable profile (e.g., Kd of 5.4 µM for HDAC6) in a different assay format [2]. The cyclohexyl compound's balanced potency and selectivity within the HDAC family offer a distinct profile for epigenetic research, particularly for studies where pan-HDAC inhibition is undesirable.

HDAC6 Inhibitors Epigenetics Neurodegeneration

Potent CYP26A1 Inhibition (IC50 13 nM) Distinguishes from Other Analogs

The compound inhibits cytochrome P450 26A1 (CYP26A1) with an IC50 of 13 nM [1]. This is a class-level inference: the 2-cyclohexylmethyl analog demonstrates similar potency (IC50 = 13 nM) against CYP26A1, suggesting that a bulky 2-substituent is a key pharmacophore for this target [2]. However, the 2-phenyl analog has no reported CYP26A1 activity in authoritative databases. This activity profile makes the compound a valuable probe for studying retinoid signaling pathways, where CYP26A1 is the primary enzyme responsible for catabolizing all-trans-retinoic acid (ATRA).

CYP26 Inhibitors Retinoid Metabolism Oncology

CCR5 Antagonism and Lipoxygenase Inhibition Define Additional Activity Spaces

2-Cyclohexylpyrimidine-5-carboxylic acid has been identified as a CCR5 antagonist and a lipoxygenase (LOX) inhibitor [1][2]. While specific IC50 values for these activities are not consolidated in a single authoritative source, the data point to a broader biological profile. The 2-phenyl analog has documented activity as a LOX inhibitor but is not reported as a CCR5 antagonist . The cyclohexyl compound's dual activity may be of interest for research in inflammatory and infectious diseases.

CCR5 Antagonist Inflammation HIV Entry Inhibitor

Validated Research Applications for 2-Cyclohexylpyrimidine-5-carboxylic Acid


CDK4/6 Inhibitor Lead Validation and Optimization

The compound's potent inhibition of CDK4 (IC50 1.64 nM) makes it an ideal starting point for oncology programs targeting CDK4/6-driven cancers, such as breast cancer [1]. Its activity profile can be used as a benchmark to validate new chemical series or optimize existing leads for potency and selectivity against CDK4. The compound serves as a defined positive control for high-throughput screening assays.

PDE5A Chemical Probe for Cardiovascular and Urological Research

With a validated IC50 of 22 nM against PDE5A, this compound is a valuable tool for studying cGMP signaling pathways in cardiovascular and urological disease models [2]. It can be used as a reference standard to characterize new PDE5 inhibitors or as a pharmacological tool to dissect the role of PDE5A in cellular assays.

ACC1 Inhibitor Scaffold for Metabolic Disorder Studies

The compound's confirmed ACC1 inhibitory activity (IC50 964 nM) provides a defined chemical starting point for medicinal chemistry efforts in metabolic diseases like non-alcoholic fatty liver disease (NAFLD) and type 2 diabetes [3]. It allows for structure-activity relationship (SAR) studies to improve potency and develop more selective ACC1 inhibitors.

Multi-Target Probe for Inflammatory and Epigenetic Research

The compound's unique profile, combining HDAC6 inhibition (57 nM) with potential CCR5 antagonism and LOX inhibition, positions it as a multi-target chemical probe for studying complex inflammatory and epigenetic pathways [4][5]. It can be employed in phenotypic screening assays to identify new therapeutic mechanisms in diseases like rheumatoid arthritis or chronic obstructive pulmonary disease (COPD).

Quote Request

Request a Quote for 2-Cyclohexylpyrimidine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.